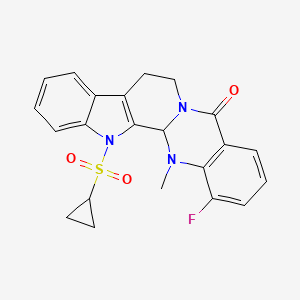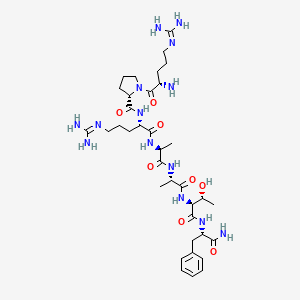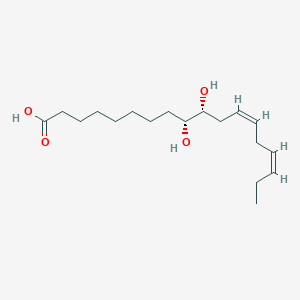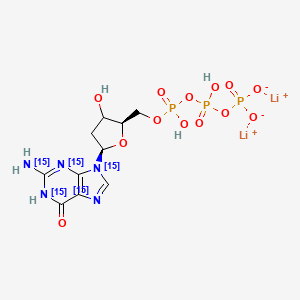
Insecticidal agent 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Insecticidal agent 7, also known as Compound 21m, is a chemical compound used primarily as an insecticide. It targets the insect ryanodine receptors, which are crucial for muscle contraction in insects. This compound is known for its high efficacy against pests like the Plutella xylostella (diamondback moth) and exhibits good selectivity and low toxicity towards non-target organisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The active ingredient is then formulated with auxiliary materials to enhance its stability, efficacy, and ease of application .
化学反応の分析
Types of Reactions: Insecticidal agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Insecticidal agent 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the role of ryanodine receptors in insect physiology and behavior.
Medicine: Investigated for its potential use in developing new drugs targeting similar receptors in humans.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies
作用機序
The primary mechanism of action of insecticidal agent 7 involves its binding to the ryanodine receptors in insects. This binding disrupts calcium ion regulation within the muscle cells, leading to uncontrolled muscle contractions, paralysis, and eventually death of the insect. The specificity of this compound for insect ryanodine receptors ensures minimal impact on non-target organisms .
類似化合物との比較
Flubendiamide: Another insecticide targeting ryanodine receptors but with a different chemical structure.
Chlorantraniliprole: A widely used insecticide with a similar mode of action but different selectivity and toxicity profiles.
Uniqueness: Insecticidal agent 7 stands out due to its high selectivity for insect ryanodine receptors and low toxicity towards non-target organisms. This makes it a valuable tool in integrated pest management strategies, reducing the environmental impact and promoting sustainable agriculture .
特性
分子式 |
C22H20FN3O3S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
3-cyclopropylsulfonyl-19-fluoro-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3 |
InChIキー |
HDOAPWYXPBOESQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)



![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)

![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)


![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)

